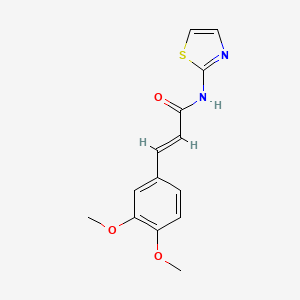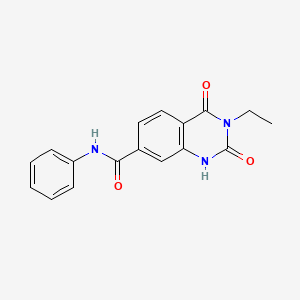
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound used in scientific research for its pharmacological properties. CMAP is a derivative of acetaminophen and belongs to the class of piperidine compounds. It has been found to have potential therapeutic effects on various medical conditions, including pain, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is also relatively easy to synthesize and purify. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One potential direction is the development of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the potential use of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, the role of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide in modulating ion channels, such as TRPV1, could be further studied to gain a better understanding of its mechanism of action.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction between 4-methyl-1-piperidinecarboxylic acid and 3-chloro-4-methylphenylacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been extensively studied in scientific research for its pharmacological properties. It has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(3-chloro-4-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-13-4-3-12(2)14(16)9-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTLQHYBWVAUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)




![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)

![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)

![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)
![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)
![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)